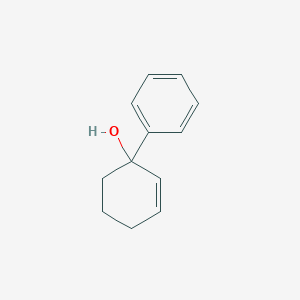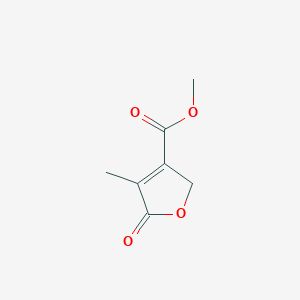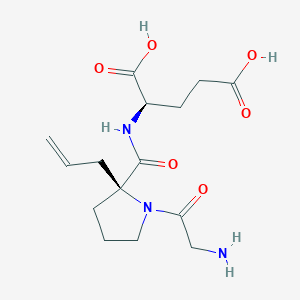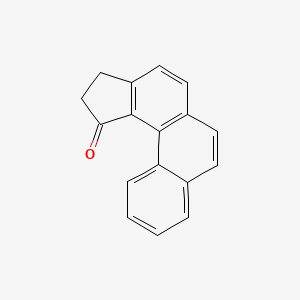
4'-(4-(2-Isoindolinyl)phenylazo)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4’-(4-(2-Isoindolinyl)phenylazo)acetophenone typically involves multi-step organic reactions. One common method includes the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method is part of a broader category of reactions used to synthesize acetophenone derivatives, which are often utilized in the creation of heterocyclic compounds .
Analyse Des Réactions Chimiques
4’-(4-(2-Isoindolinyl)phenylazo)acetophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4’-(4-(2-Isoindolinyl)phenylazo)acetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s structural properties make it useful in the study of biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action for 4’-(4-(2-Isoindolinyl)phenylazo)acetophenone involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which then participate in various biochemical processes. These interactions can affect cellular functions and pathways, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
4’-(4-(2-Isoindolinyl)phenylazo)acetophenone can be compared to other acetophenone derivatives, such as:
4-Hydroxyacetophenone: Known for its antifungal properties.
4-Chloroacetophenone: Used in the synthesis of various pharmaceuticals.
4-Methoxyacetophenone: Utilized in the production of fragrances and flavors.
Propriétés
Numéro CAS |
184778-65-2 |
|---|---|
Formule moléculaire |
C22H19N3O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-[4-[[4-(1,3-dihydroisoindol-2-yl)phenyl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C22H19N3O/c1-16(26)17-6-8-20(9-7-17)23-24-21-10-12-22(13-11-21)25-14-18-4-2-3-5-19(18)15-25/h2-13H,14-15H2,1H3 |
Clé InChI |
DOJCRFBRKUBSNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)](/img/structure/B11938000.png)
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)



![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)

![2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)



